An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-imidazol-2-amine hydrochloride
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-imidazol-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-Methyl-1H-imidazol-2-amine hydrochloride. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines reported data with well-established principles of organic chemistry and extrapolations from structurally similar compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related molecules.
Core Chemical Properties
1-Methyl-1H-imidazol-2-amine hydrochloride is a substituted imidazole derivative. The presence of the 2-amino group and the N-methylation on the imidazole ring are key structural features that influence its chemical and biological properties.
Physicochemical Data
The following table summarizes the key physicochemical properties of 1-Methyl-1H-imidazol-2-amine hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClN₃ | PubChem[1] |
| Molecular Weight | 133.58 g/mol | PubChem[1] |
| CAS Number | 1450-94-8 | Guidechem[2] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | 84.5 °C | Echemi |
| Boiling Point | Not available | |
| Solubility | The hydrochloride salt is expected to be soluble in water and polar protic solvents like methanol and ethanol. Solubility in aprotic polar solvents such as DMSO is also anticipated. Quantitative solubility data is not readily available in the literature. | General knowledge |
Spectral Data
Experimental spectral data for 1-Methyl-1H-imidazol-2-amine hydrochloride is not widely available in public databases. The following tables provide predicted and expected spectral characteristics based on the compound's structure and data from analogous molecules.
1.2.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts for 1-Methyl-1H-imidazol-2-amine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are as follows:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Imidazole C4-H | 6.8 - 7.2 | Doublet | 1H | Chemical shift is influenced by the electron-donating amino group. |
| Imidazole C5-H | 6.8 - 7.2 | Doublet | 1H | Coupled to the C4-H proton. |
| N-CH₃ | 3.5 - 3.8 | Singlet | 3H | Methyl group attached to the imidazole nitrogen. |
| -NH₂ | Broad singlet | 2H | Chemical shift and peak shape are dependent on solvent and concentration. |
Note: The prediction of NMR chemical shifts can be performed with higher accuracy using DFT calculations.[3][4]
1.2.2. Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Imidazole C2 | 148 - 155 | Carbon bearing the amino group, significantly deshielded. |
| Imidazole C4 | 115 - 125 | |
| Imidazole C5 | 115 - 125 | |
| N-CH₃ | 30 - 35 |
Note: The chemical shifts of imidazole ring carbons can sometimes be broadened due to tautomerization.[5]
1.2.3. Expected FT-IR Spectral Data
The infrared spectrum provides information about the functional groups present in a molecule. The following are the expected characteristic absorption bands for 1-Methyl-1H-imidazol-2-amine hydrochloride.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch (amine) | 3100 - 3400 (broad) | The hydrochloride salt may show broad absorption in this region. Primary amines typically show two bands.[6] |
| C-H Stretch (aromatic) | 3000 - 3100 | |
| C-H Stretch (aliphatic) | 2850 - 2960 | From the N-methyl group. |
| C=N and C=C Stretch (imidazole ring) | 1500 - 1650 | Aromatic and heteroaromatic ring stretching vibrations. |
| N-H Bend (amine) | 1550 - 1650 | Scissoring vibration of the primary amine. |
Note: The "fingerprint region" (below 1400 cm⁻¹) will contain a complex pattern of bands unique to the molecule.
Experimental Protocols
Proposed Synthesis Workflow
A potential synthetic route to 1-Methyl-1H-imidazol-2-amine hydrochloride could involve the N-methylation of a suitable 2-aminoimidazole precursor. A common challenge in the chemistry of 2-aminoimidazoles is the selective functionalization due to the presence of multiple nucleophilic sites.
Caption: Proposed synthetic workflow for 1-Methyl-1H-imidazol-2-amine hydrochloride.
Representative Experimental Protocol
Disclaimer: This protocol is a representative example based on general synthetic methods and has not been optimized for this specific compound. Appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a suitable chemical laboratory.
Objective: To synthesize 1-Methyl-1H-imidazol-2-amine hydrochloride.
Materials:
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2-Chloro-1H-imidazole
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Methylamine (solution in THF or ethanol)
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Sodium hydride (NaH) or another suitable base
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Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Hydrochloric acid (ethanolic or ethereal solution)
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Diethyl ether
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Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
Step 1: N-Methylation of 2-Chloro-1-methylimidazole
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-1H-imidazole (1.0 eq) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
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Add a solution of methylamine (1.2 eq) in THF dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-imidazol-2-amine.
Step 2: Purification and Salt Formation
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Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane and methanol).
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Dissolve the purified 1-methyl-1H-imidazol-2-amine in a minimal amount of anhydrous diethyl ether.
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Slowly add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Methyl-1H-imidazol-2-amine hydrochloride.
Characterization:
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.
Reactivity and Stability
The chemical reactivity of 1-Methyl-1H-imidazol-2-amine hydrochloride is dictated by the imidazole ring and the 2-amino group.
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Basicity: The imidazole ring is basic, and the exocyclic amino group is also basic. The hydrochloride salt form indicates that one of the nitrogen atoms is protonated.
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Nucleophilicity: The exocyclic amino group is a primary amine and is expected to be nucleophilic, participating in reactions such as acylation and alkylation.
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Stability: 2-Aminoimidazole derivatives are generally more stable as their salt forms. The free base can be susceptible to degradation.
Potential Biological Activity and Signaling Pathways
While specific biological data for 1-Methyl-1H-imidazol-2-amine hydrochloride is limited, its structural similarity to histamine and other 2-aminoimidazole compounds suggests it may interact with histamine receptors.
Histamine H3 Receptor Agonism (Hypothesized)
The imidazole ring and the ethylamine side chain are key pharmacophoric features for histamine receptor ligands. The N-methyl group and the position of the amino group in 1-Methyl-1H-imidazol-2-amine suggest a potential interaction with the histamine H3 receptor . Many imidazole-based compounds are known to be agonists or inverse agonists at this receptor.[7][8]
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation typically leads to the inhibition of neurotransmitter release.
Caption: Hypothesized signaling pathway of 1-Methyl-1H-imidazol-2-amine hydrochloride via the Histamine H3 Receptor.
Activation of the H3 receptor by an agonist leads to the dissociation of the coupled Gi/o protein. The α-subunit of the G-protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn modulates downstream effectors, ultimately leading to the inhibition of neurotransmitter release (e.g., histamine, acetylcholine, norepinephrine).
Conclusion
1-Methyl-1H-imidazol-2-amine hydrochloride is a small molecule with potential for further investigation in medicinal chemistry and drug discovery. This guide has summarized its known chemical properties and provided a framework for its synthesis and characterization. While there is a need for more extensive experimental data, the information presented here, based on established chemical principles and data from related compounds, offers a solid foundation for researchers working with this molecule. Future studies should focus on obtaining detailed experimental data for its physicochemical properties, spectral characteristics, and biological activity to fully elucidate its potential.
References
- 1. 1-Methyl-1H-imidazol-2-amine hydrochloride | C4H8ClN3 | CID 10154076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. d-nb.info [d-nb.info]
- 8. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
